N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
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Overview
Description
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound characterized by its unique thiazole and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a dithioester and an amine.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of the thiazole intermediate with a trifluoromethoxyphenyl halide under palladium-catalyzed conditions.
Oxidation: The thiazole ring is oxidized to introduce the dioxido groups.
Formation of the Amide: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions can be used to modify the thiazole ring or the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific targets.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-5,5-dioxido-3-phenylthiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
- N-[(2Z)-5,5-dioxido-3-[4-(methoxy)phenyl]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
Uniqueness
Compared to similar compounds, N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is unique due to the presence of the trifluoromethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties and making it a more attractive candidate for drug development.
Properties
Molecular Formula |
C17H19F3N2O4S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H19F3N2O4S2/c1-16(2,3)14(23)21-15-22(12-8-28(24,25)9-13(12)27-15)10-4-6-11(7-5-10)26-17(18,19)20/h4-7,12-13H,8-9H2,1-3H3 |
InChI Key |
MGTNOYDBZMEPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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